

A Comprehensive Spectroscopic Analysis of 3-Cyano-2-methylphenylboronic acid

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Compound of Interest

Compound Name: 3-Cyano-2-methylphenylboronic acid

Cat. No.: B1371275

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Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the spectroscopic characterization of **3-Cyano-2-methylphenylboronic acid**, a critical reagent and building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a field-proven perspective on how to acquire, interpret, and integrate spectroscopic data to unequivocally confirm the structure and purity of this compound. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for drug development and research professionals.

Molecular Identity and Structural Framework

3-Cyano-2-methylphenylboronic acid is an ortho-substituted toluyl derivative featuring both a nitrile and a boronic acid moiety. These functional groups impart unique reactivity and spectroscopic characteristics, making it a versatile synthon. Understanding its core structure is the foundational step for all subsequent spectroscopic analysis.

Key Compound Data:

Property	Value	Source
CAS Number	313546-19-9	[1][2][3]
Molecular Formula	C ₈ H ₈ BNO ₂	[2][4]

| Molecular Weight | 160.97 g/mol |[2] |

Below is a diagram of the molecular structure, which serves as our reference for interpreting the spectral data.

Caption: Molecular Structure of **3-Cyano-2-methylphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. For **3-Cyano-2-methylphenylboronic acid**, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Analysis: Mapping the Protons

Expertise & Experience: The choice of solvent is critical for analyzing boronic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) for its ability to solubilize the polar compound and to observe the exchangeable B(OH)₂ protons, which often appear as a broad singlet.

Experimental Protocol (¹H NMR):

- **Sample Preparation:** Accurately weigh 5-10 mg of **3-Cyano-2-methylphenylboronic acid** and dissolve it in ~0.7 mL of DMSO-d₆. The inclusion of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is crucial for accurate chemical shift referencing.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is advantageous for resolving the coupled aromatic protons.
- **Acquisition:** Acquire the spectrum at a standard probe temperature (e.g., 298 K). Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and perform phase and baseline corrections. Integrate the signals to determine the relative proton ratios.

Data Interpretation: The ^1H NMR spectrum will exhibit distinct signals corresponding to the methyl, aromatic, and boronic acid protons.

Proton Environment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
-CH ₃	~2.5	Singlet (s)	3H	The methyl group is adjacent to an aromatic ring, resulting in a characteristic downfield shift.
Aromatic -CH	7.5 - 8.0	Multiplet (m)	3H	The three aromatic protons will show complex splitting patterns (doublets, triplets) due to coupling with each other. Their exact shifts are influenced by the electron-withdrawing cyano group and the boronic acid.

-B(OH) ₂	8.0 - 8.5 (variable)	Broad Singlet (br s)	2H	These acidic protons are exchangeable and their signal is often broad. The chemical shift can vary with concentration and water content in the solvent.
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¹³C NMR Analysis: The Carbon Skeleton

Trustworthiness: A standard ¹³C NMR experiment provides a count of unique carbon environments. To validate assignments, especially for quaternary carbons which can have weak signals, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended. This helps differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol (¹³C NMR):

- **Sample Preparation:** Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial to reduce acquisition time.
- **Instrumentation:** Use the same spectrometer (e.g., 400 MHz, corresponding to a ¹³C frequency of ~100 MHz).
- **Acquisition:** Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line. A longer acquisition time and a larger number of scans are required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
- **Processing:** Standard Fourier transform, phasing, and baseline correction are applied.

Data Interpretation: The molecule has 8 unique carbon atoms, and the spectrum should reflect this.

Carbon Environment	Predicted Chemical Shift (δ , ppm)	Rationale
-CH ₃	20 - 25	Typical range for a methyl group attached to an aromatic ring.
-C \equiv N	115 - 120	The nitrile carbon is a quaternary carbon with a characteristic shift in this region. [5]
Aromatic C-H	125 - 140	Aromatic carbons appear in this range, with specific shifts influenced by substituents. [6]
Aromatic C-B	130 - 140 (often weak)	The carbon directly attached to the boron atom. The signal can be broad or weak due to quadrupolar relaxation of the boron nucleus.
Aromatic C-CN	~110	The electron-withdrawing nature of the nitrile group shields this carbon.
Aromatic C-CH ₃	~145	The carbon bearing the methyl group is deshielded.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For this molecule, the sharp, intense nitrile (C \equiv N) stretch and the broad hydroxyl (O-H) stretch from the boronic acid are unmistakable signatures.

Experimental Protocol (FT-IR):

- **Method Selection:** The Attenuated Total Reflectance (ATR) method is a modern, efficient choice that requires minimal sample preparation. Alternatively, the traditional KBr pellet

method can be used.

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
- **Acquisition:** Collect the spectrum over the standard mid-IR range (4000-400 cm^{-1}). Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal must be collected first.
- **Data Analysis:** Identify characteristic absorption bands and correlate them to the functional groups in the molecule.

Spectral Interpretation: The IR spectrum provides a functional group "fingerprint."

Functional Group	Characteristic Absorption (cm^{-1})	Appearance	Rationale
O-H Stretch (Boronic Acid)	3200 - 3500	Broad, strong	Characteristic of hydrogen-bonded O-H groups in the solid state.
Aromatic C-H Stretch	3000 - 3100	Sharp, medium	Absorption just above 3000 cm^{-1} is a hallmark of sp^2 C-H bonds. [7]
Aliphatic C-H Stretch	2850 - 3000	Sharp, medium	Absorption from the methyl group's sp^3 C-H bonds. [7]
$\text{C}\equiv\text{N}$ Stretch (Nitrile)	2220 - 2240	Sharp, strong	This is a highly diagnostic peak. Its position indicates conjugation with the aromatic ring. [8]
Aromatic C=C Stretch	1600 - 1450	Multiple sharp bands	These absorptions correspond to the vibrations of the phenyl ring.
B-O Stretch (Boronic Acid)	1310 - 1380	Strong	A characteristic vibration for the boron-oxygen bond.

Mass Spectrometry (MS)

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming molecular formula. By providing a mass measurement with high accuracy (typically <5 ppm error), it offers an unambiguous validation of the elemental composition.

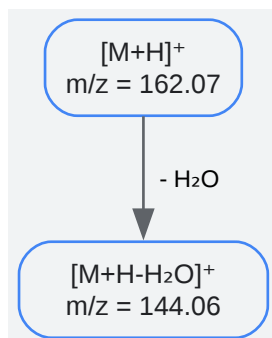
Experimental Protocol (LC-MS/HRMS):

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Ionization:** Electrospray Ionization (ESI) is the preferred method for polar molecules like boronic acids. It can be run in both positive and negative ion modes to maximize the chances of observing a clear molecular ion.
- **Instrumentation:** Inject the sample into a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The LC step helps purify the sample before it enters the mass analyzer.
- **Data Analysis:** Identify the molecular ion peak and compare its measured exact mass to the theoretical exact mass calculated for $C_8H_8BNO_2$.

Data Interpretation: The primary goal is to find the molecular ion. Fragmentation patterns can provide further structural confirmation.

Ion Adduct	Theoretical m/z	Observed m/z	Rationale
$[M+H]^+$	162.0721	Expected within 5 ppm	Protonated molecule, commonly observed in positive ESI mode. [4]
$[M-H]^-$	160.0575	Expected within 5 ppm	Deprotonated molecule, observed in negative ESI mode. [4]
$[M+Na]^+$	184.0540	Expected within 5 ppm	Sodium adduct, common when sodium salts are present. [4]
$[M+H-H_2O]^+$	144.0621	Expected within 5 ppm	A common fragment resulting from the loss of a water molecule from the boronic acid moiety. [4]

A plausible fragmentation pathway initiated by the loss of water is shown below. This is a key diagnostic fragmentation for phenylboronic acids.

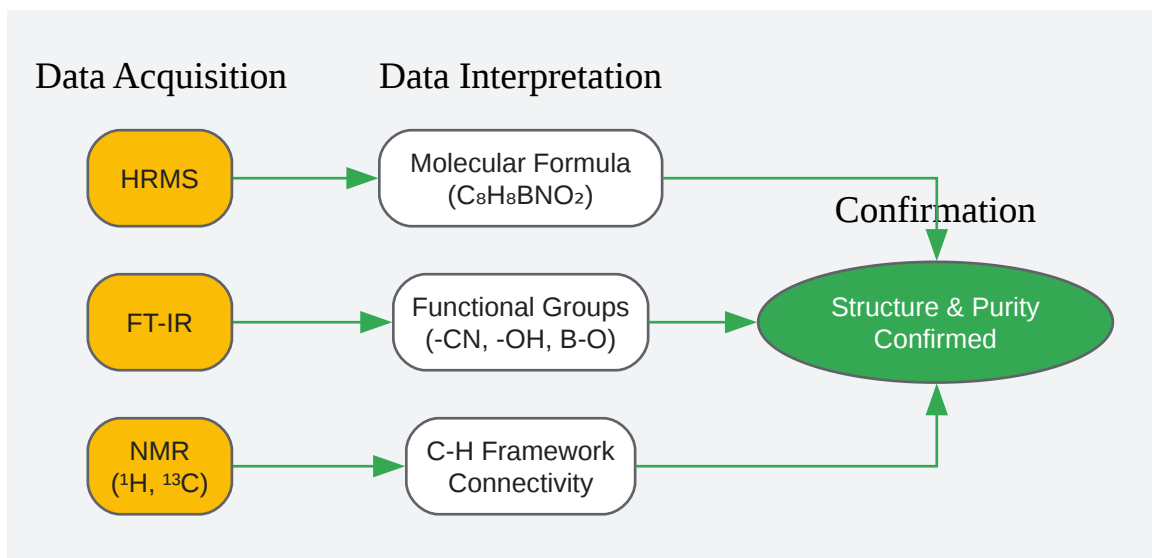


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Caption: Primary fragmentation pathway for **3-Cyano-2-methylphenylboronic acid**.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal techniques. This workflow ensures a comprehensive and irrefutable structural confirmation.



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